Cas no 104294-00-0 (Ethyl quinoline-7-carboxylate)

Ethyl quinoline-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl quinoline-7-carboxylate

- 7-Quinolinecarboxylic acid ethyl ester

- Ethyl 7-quinolinecarboxylate

- DA-35563

- PPZOEUCJAYRMHY-UHFFFAOYSA-N

- SB22849

- DTXSID30396589

- s10468

- SCHEMBL2671850

- 7-Quinolinecarboxylic acid, ethyl ester

- MFCD00160629

- CS-W004194

- AKOS016844861

- Ethylquinoline-7-carboxylate

- 104294-00-0

-

- MDL: MFCD00160629

- インチ: InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3

- InChIKey: PPZOEUCJAYRMHY-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=C(C=CC=N2)C=C1

計算された属性

- せいみつぶんしりょう: 201.078978594g/mol

- どういたいしつりょう: 201.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 39.2Ų

Ethyl quinoline-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8007-500MG |

ethyl quinoline-7-carboxylate |

104294-00-0 | 97% | 500MG |

¥ 1,650.00 | 2023-04-05 | |

| Chemenu | CM130349-250mg |

ethyl quinoline-7-carboxylate |

104294-00-0 | 95%+ | 250mg |

$193 | 2023-11-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8007-250MG |

ethyl quinoline-7-carboxylate |

104294-00-0 | 97% | 250MG |

¥ 990.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8007-5G |

ethyl quinoline-7-carboxylate |

104294-00-0 | 97% | 5g |

¥ 7,405.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8007-10G |

ethyl quinoline-7-carboxylate |

104294-00-0 | 97% | 10g |

¥ 12,342.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8007-1G |

ethyl quinoline-7-carboxylate |

104294-00-0 | 97% | 1g |

¥ 2,468.00 | 2023-04-05 | |

| Chemenu | CM130349-100mg |

ethyl quinoline-7-carboxylate |

104294-00-0 | 95%+ | 100mg |

$116 | 2023-11-26 | |

| eNovation Chemicals LLC | D657202-1G |

ethyl quinoline-7-carboxylate |

104294-00-0 | 97% | 1g |

$560 | 2024-07-21 | |

| Chemenu | CM130349-1g |

ethyl quinoline-7-carboxylate |

104294-00-0 | 95% | 1g |

$310 | 2021-08-05 | |

| Chemenu | CM130349-5g |

ethyl quinoline-7-carboxylate |

104294-00-0 | 95%+ | 5g |

$1160 | 2023-11-26 |

Ethyl quinoline-7-carboxylate 関連文献

-

1. Determination of electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part VII. The total reactivity of quinolineR. Taylor J. Chem. Soc. B 1971 2382

Ethyl quinoline-7-carboxylateに関する追加情報

Ethyl Quinoline-7-Carboxylate: A Comprehensive Overview

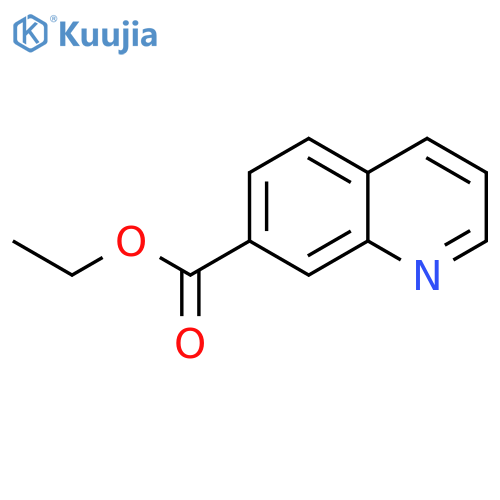

Ethyl quinoline-7-carboxylate, with the CAS number 104294-00-0, is a significant compound in the realm of organic chemistry, particularly within the quinoline derivative family. This compound has garnered attention due to its versatile applications and promising potential in various fields, including materials science, pharmaceuticals, and analytical chemistry. The structure of ethyl quinoline-7-carboxylate consists of a quinoline ring system with a carboxylic acid group at the 7-position, which is esterified with an ethyl group. This specific substitution pattern imparts unique chemical properties that make it valuable for both academic research and industrial applications.

The synthesis of ethyl quinoline-7-carboxylate typically involves multi-step processes that leverage the reactivity of quinoline derivatives. One common approach is the Friedlander synthesis, which utilizes o-amino aryl ketones and aldehydes to form the quinoline skeleton. Subsequent functionalization steps, such as esterification, are then employed to introduce the ethyl carboxylate group at the 7-position. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

Ethyl quinoline-7-carboxylate has been extensively studied for its role in coordination chemistry and metal complexation. The nitrogen atoms in the quinoline ring act as coordinating sites, enabling the formation of stable metal complexes with transition metals such as copper, zinc, and iron. These complexes have been explored for their potential in catalysis, sensing, and drug delivery systems. For instance, a study published in 2023 demonstrated that ethyl quinoline-7-carboxylate-based copper complexes exhibit high catalytic activity in the oxidation of alcohols to ketones under mild conditions.

In the field of materials science, ethyl quinoline-7-carboxylate has been utilized as a building block for constructing functional materials such as coordination polymers and metal-organic frameworks (MOFs). The ability of this compound to form extended networks through metal coordination has led to its application in gas storage, separation, and sensing technologies. Researchers have reported that MOFs incorporating ethyl quinoline-7-carboxylate exhibit exceptional selectivity for gases like CO2 and CH4 due to their well-defined pore structures.

The pharmaceutical industry has also taken notice of ethyl quinoline-7-carboxylate due to its potential as a bioactive molecule. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Additionally, its ability to act as a chelating agent has been explored for applications in treating metal toxicity and managing oxidative stress-related diseases.

Recent research has delved into the electrochemical properties of ethyl quinoline-7-carboxylate, particularly its application in organic electronics. The compound's conjugated π-system allows for efficient charge transport, making it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). A 2023 study highlighted that films prepared from ethyl quinoline-7-carboxylate derivatives exhibit enhanced carrier mobility compared to traditional materials used in OLEDs.

In terms of environmental applications, ethyl quinoline-7-carboxylate has been investigated for its role in remediation technologies. Its ability to bind heavy metals through chelation has been leveraged in designing eco-friendly sorbents for water purification systems. Researchers have demonstrated that these sorbents can effectively remove pollutants such as lead and cadmium from contaminated water sources.

The versatility of ethyl quinoline-7-carboxylate extends to analytical chemistry as well. Its fluorescent properties have been exploited for developing sensors capable of detecting analytes such as ions, small molecules, and biomolecules with high sensitivity and specificity.

As research on ethyl quinoline-7-carboxlate continues to expand across diverse disciplines, its potential applications are expected to grow significantly. With ongoing advancements in synthetic methodologies and characterization techniques, this compound is poised to play an increasingly important role in addressing challenges across multiple sectors.

104294-00-0 (Ethyl quinoline-7-carboxylate) 関連製品

- 51552-68-2(Methyl quinoline-7-carboxylate)

- 38896-30-9(Methyl quinoline-6-carboxylate)

- 10447-29-7(Ethyl quinoline-4-carboxylate)

- 50614-84-1(Ethyl indole-4-carboxylate)

- 73987-38-9(Ethyl quinoline-6-carboxylate)

- 50741-46-3(Ethyl quinoline-3-carboxylate)

- 50820-64-9(Ethyl 1H-indole-6-carboxylate)

- 32996-16-0(Ethyl Indole-5-carboxylate)

- 16675-62-0(Methyl quinoline-5-carboxylate)

- 50820-65-0(Methyl 1H-indole-6-carboxylate)